Product packaging for 10,17-Dioxo-beta-isosparteine(Cat. No.:CAS No. 52717-74-5)

10,17-Dioxo-beta-isosparteine

Cat. No.: B1233329
CAS No.: 52717-74-5
M. Wt: 262.35 g/mol
InChI Key: BUJFCCGYEMOGKQ-RNJOBUHISA-N
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Description

10,17-Dioxo-beta-isosparteine is a quinolizidine alkaloid (QA) identified as a natural product isolated from Lupinus sericeus Pursh . It belongs to a broad class of over 390 known QAs, which are nitrogen-containing specialized metabolites predominantly found in plants of the Fabaceae family, such as Lupinus , Cytisus , and Sophora species . Quinolizidine alkaloids are biosynthesized from L-lysine via the precursor cadaverine . In plants, these compounds play a crucial ecological role in defense against herbivores and insects due to their bitter taste and toxicity . While the specific biological activities and mechanism of action of this compound have not been fully elucidated, research on structurally related QAs provides insight into its potential research value. QAs, as a class, have demonstrated a wide spectrum of pharmacological properties in scientific studies, including cytotoxic, antiviral, antimicrobial, insecticidal, anti-inflammatory, and anti-acetylcholinesterase activities . Some QAs, such as the closely related sparteine, are known to interact with the nervous system by acting as antagonists at ganglionic nicotinic receptors (e.g., the α3β4 subtype) and by blocking voltage-gated sodium (Na+) and potassium (K+) channels . These interactions underlie various observed effects, such as antiarrhythmic and potential anticonvulsant actions . The structural features of this compound, including its diketone functional groups, may confer unique reactivity and bioactivity compared to other QAs, making it a compound of interest for investigating structure-activity relationships within this alkaloid class. This product is intended for research purposes only, such as in phytochemical studies, biosynthetic pathway investigations, and pharmacological screening for new bioactive natural products. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O2 B1233329 10,17-Dioxo-beta-isosparteine CAS No. 52717-74-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52717-74-5

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

(1S,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane-8,16-dione

InChI

InChI=1S/C15H22N2O2/c18-14-10-9-11(13-6-2-4-8-17(13)14)15(19)16-7-3-1-5-12(10)16/h10-13H,1-9H2/t10-,11+,12-,13-/m0/s1

InChI Key

BUJFCCGYEMOGKQ-RNJOBUHISA-N

SMILES

C1CCN2C(C1)C3CC(C2=O)C4CCCCN4C3=O

Isomeric SMILES

C1CCN2[C@@H](C1)[C@@H]3C[C@@H](C2=O)[C@@H]4CCCCN4C3=O

Canonical SMILES

C1CCN2C(C1)C3CC(C2=O)C4CCCCN4C3=O

Synonyms

10,17-dioxo-alpha-isosparteine
10,17-dioxo-beta-isosparteine
10,17-dioxosparteine
10,17-dioxosparteine, (7R-(7alpha,7aalpha,14alpha,14aalpha))-isomer
10,17-dioxosparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-isome

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways

Isolation from Botanical Sources

Identification in Lupinus Species (e.g., Lupinus sericeus)

10,17-Dioxo-beta-isosparteine has been successfully isolated and identified from Lupinus sericeus, a species of lupine. nih.gov A reinvestigation of the alkaloidal content of this plant led to the characterization of this compound as a new natural product. nih.gov The genus Lupinus is well-documented for its production of a diverse array of quinolizidine (B1214090) alkaloids, which serve as chemical defense mechanisms for the plant. frontiersin.org

Co-occurrence with Related Quinolizidine Alkaloids

Within Lupinus sericeus, this compound is not found in isolation. It co-occurs with a suite of structurally related quinolizidine alkaloids. Notably, its presence is accompanied by other sparteine (B1682161) derivatives, including 17-oxosparteine (B1663948). nih.gov The co-existence of these compounds suggests a shared biosynthetic origin and potential interconversion pathways within the plant.

The following table provides an overview of the quinolizidine alkaloids found alongside this compound in Lupinus species.

AlkaloidPlant Source(s)
SparteineLupinus sericeus, Lupinus argenteus var. stenophyllus, Lupinus linearis nih.govnih.govresearchgate.net
17-OxosparteineLupinus sericeus nih.gov
Lupanine (B156748)Lupinus linearis researchgate.net
13α-HydroxylupanineLupinus linearis researchgate.net

Enzymatic and Mechanistic Aspects of Quinolizidine Alkaloid Biosynthesis

The biosynthesis of quinolizidine alkaloids, including sparteine-type compounds like this compound, is a complex process that has been the subject of extensive research. The pathway initiates with a common amino acid precursor and involves several key enzymatic transformations.

Role of L-Lysine as a Precursor

The foundational building block for all quinolizidine alkaloids is the amino acid L-lysine. frontiersin.orgrsc.orgnih.gov Tracer studies have definitively shown that the carbon and nitrogen atoms of the quinolizidine skeleton are derived from L-lysine. rsc.org Specifically, the biosynthesis of tetracyclic quinolizidine alkaloids, such as sparteine, utilizes three molecules of L-lysine. researchgate.net

Key Enzymatic Steps in the Biosynthetic Pathway

The initial and committing step in the biosynthesis of quinolizidine alkaloids is the decarboxylation of L-lysine to form cadaverine (B124047). rsc.orgfrontiersin.org This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) . rsc.orgnih.gov

Following its formation, cadaverine undergoes oxidative deamination, a reaction catalyzed by copper amine oxidase (CuAO) . frontiersin.org This enzymatic step converts cadaverine into 5-aminopentanal, which then spontaneously cyclizes to form Δ¹-piperideine. rsc.org

The subsequent steps leading to the tetracyclic core of sparteine are less definitively characterized and are the subject of several proposed biosynthetic hypotheses. rsc.org

Key Enzymes in the Early Stages of Quinolizidine Alkaloid Biosynthesis

EnzymeSubstrateProduct
Lysine Decarboxylase (LDC)L-LysineCadaverine
Copper Amine Oxidase (CuAO)Cadaverine5-Aminopentanal
Proposed Biosynthetic Routes to Sparteine-Type Alkaloids

Several models have been proposed to explain the formation of the tetracyclic sparteine skeleton from the Δ¹-piperideine intermediate. rsc.org These hypotheses generally involve the condensation of three Δ¹-piperideine units. One prominent hypothesis suggests the dimerization of Δ¹-piperideine to form a quinolizidine intermediate, which then reacts with a third Δ¹-piperideine molecule to form a tetracyclic di-iminium cation. rsc.org This cation is then proposed to be a key intermediate that is further processed to yield sparteine. rsc.org

The formation of this compound is believed to occur through modifications of the basic sparteine skeleton, likely involving oxidation reactions at positions 10 and 17. The precise enzymatic machinery responsible for these final tailoring steps remains an active area of investigation.

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches to 10,17-Dioxo-beta-isosparteine

The construction of the complex, C2-symmetrical architecture of this compound has been achieved through several innovative synthetic routes. These approaches often leverage strategies that efficiently build the core structure with high stereocontrol.

Two-Directional Synthesis Strategies

A prominent and efficient method for assembling the this compound skeleton is through two-directional synthesis. soton.ac.uknih.gov This strategy involves the simultaneous formation of two identical halves of the molecule from a central starting material, significantly streamlining the synthetic sequence. One notable example begins with glutaric acid and employs a double imino-aldol reaction to construct the entire carbon and nitrogen backbone in a single step, establishing all four stereogenic centers with the correct relative and absolute stereochemistry. soton.ac.uknih.gov This approach has been successfully applied to produce (+)-10,17-dioxo-β-isosparteine in a concise four-step sequence. soton.ac.uk Another two-directional synthesis commences from a tetraoxobispidine precursor, utilizing a sequence of double nucleophilic additions and ring-closing metathesis to forge the tetracyclic system. clockss.orgacs.org

Utilization of Bispidine Precursors (e.g., Tetraoxobispidine)

The bispidine (3,7-diazabicyclo[3.3.1]nonane) core is a central structural motif in this compound. researchgate.net Consequently, the use of pre-formed bispidine derivatives, particularly tetraoxobispidines, has proven to be a versatile and powerful strategy. clockss.orgacs.org Tetraoxobispidines, which can be prepared from simple starting materials like dimethyl malonate, serve as a rigid scaffold upon which the remaining rings of the sparteine (B1682161) framework can be appended in a stereocontrolled manner. clockss.org This "inside-out" approach allows for the systematic construction of the target molecule through a series of controlled chemical transformations. researchgate.net For instance, a common precursor, 3,7-diallyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane, has been used as the starting point for the synthesis of not only β-isosparteine derivatives but also other sparteine stereoisomers. acs.org

Application of Key Synthetic Reactions (e.g., Imino-Aldol Reactions, Ring-Closing Olefin Metathesis)

The successful synthesis of this compound relies on the strategic implementation of powerful and selective chemical reactions.

Imino-Aldol Reactions: The imino-aldol reaction is a cornerstone of several synthetic approaches, particularly in two-directional strategies. soton.ac.uknih.govsoton.ac.uk This reaction, which forms a carbon-carbon bond between an enolate and an imine, is highly effective for creating the β-amino carbonyl moiety present in the target molecule. nih.gov The use of chiral auxiliaries, such as tert-butanesulfinimine, allows for excellent stereocontrol during the double imino-aldol reaction, leading to the formation of the desired stereoisomer of the acyclic precursor. soton.ac.uksoton.ac.uk

Ring-Closing Olefin Metathesis (RCM): RCM has emerged as a crucial tool for the construction of the unsaturated rings within the sparteine framework. clockss.orgwikipedia.orgsigmaaldrich.comorganic-chemistry.org This powerful reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, facilitates the intramolecular coupling of two terminal alkenes to form a cycloalkene and volatile ethylene. clockss.orgwikipedia.org In the context of this compound synthesis, a tetraene precursor, generated through methods like double allylation, can undergo a double RCM to efficiently form the two outer rings of the tetracyclic system. clockss.org

Stereocontrolled Synthesis Design and Implementation

The precise control of stereochemistry is paramount in the synthesis of this compound, which possesses multiple stereogenic centers. soton.ac.uknih.govclockss.org Synthetic strategies are meticulously designed to ensure the formation of the correct diastereomer.

In two-directional syntheses employing imino-aldol reactions, the choice of a chiral sulfinylimine is critical for inducing the desired stereochemistry at the newly formed stereocenters. soton.ac.uksoton.ac.uk The stereochemical outcome of the reaction is dictated by the facial selectivity of the nucleophilic attack on the imine, which is controlled by the chiral auxiliary. soton.ac.uk

In syntheses starting from tetraoxobispidine precursors, stereocontrol is achieved through the regioselective and stereoselective addition of nucleophiles to the bicyclic core. clockss.org Subsequent transformations, such as ring-closing metathesis, are designed to proceed with retention of the established stereochemistry. The final stereochemical identity of the product is often confirmed through single-crystal X-ray analysis. soton.ac.uksoton.ac.uk

Chemical Derivatization and Analog Preparation

While the primary focus of reported research has been on the total synthesis of the parent compound, the synthetic intermediates and the final product itself offer opportunities for chemical derivatization and the preparation of analogs. The presence of the two lactam functionalities (oxo groups) provides reactive sites for further chemical modification. For example, these groups can potentially be subjected to various reactions to introduce different functional groups, leading to a library of related compounds for further study.

Oxidation and Reduction Reactions Involving the Core Structure

Oxidation and reduction reactions are fundamental transformations in the synthesis and interconversion of sparteine alkaloids and their derivatives. ucr.edu

In the synthesis of (±)-β-isosparteine from a tetraoxobispidine precursor, the intermediate tetracyclic product is hydrogenated, leading to the formation of (±)-10,17-dioxo-β-isosparteine. clockss.org This hydrogenation step reduces the double bonds formed during the RCM reaction. Subsequently, the bis-lactam (10,17-dioxo-β-isosparteine) is reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4), to yield the final (±)-β-isosparteine product. soton.ac.ukclockss.org This global reduction converts the two amide functionalities into amines.

Furthermore, the oxidation of β-isosparteine itself can lead to the formation of the dioxo derivative. For instance, oxidation with potassium permanganate (B83412) has been reported to produce a hydrated form of 10,17-dioxo-β-isosparteine. cdnsciencepub.com

Data Tables

Table 1: Key Synthetic Approaches to this compound

Synthetic StrategyKey Starting Material(s)Key ReactionsStereocontrol MethodReference(s)
Two-Directional SynthesisGlutaric acid, tert-butanesulfinimineDouble imino-aldol reactionChiral auxiliary (tert-butanesulfinimine) soton.ac.uknih.gov
Two-Directional SynthesisTetraoxobispidineDouble nucleophilic allylation, Ring-Closing Olefin Metathesis (RCM)Substrate-controlled diastereoselectivity clockss.org

Advanced Structural Elucidation and Analytical Characterization

X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation

Single-crystal X-ray analysis provides the most unambiguous method for determining the three-dimensional structure of a molecule, establishing both its connectivity and absolute stereochemistry. In a 2017 study detailing a two-directional synthesis of (+)-β-isosparteine, the intermediate (+)-10,17-Dioxo-β-isosparteine was successfully crystallized and its structure confirmed by X-ray diffraction. soton.ac.uk

The analysis revealed a C2-symmetrical structure, confirming the syn relationship between adjacent stereogenic centers at C6/C7 and C9/C11, which is characteristic of the β-isosparteine framework. soton.ac.uk The crystal structure unequivocally established the relative and absolute stereochemistry of the four chiral centers. The tetracyclic system consists of two piperidone rings (rings A and C) and two piperidine (B6355638) rings (rings B and D), with the lactam carbonyl groups located at positions 10 and 17. The conformation of the ring system is constrained by the rigid cage-like structure, influencing its chemical and physical properties.

Table 1. Crystallographic Data for (+)-10,17-Dioxo-β-isosparteine.
ParameterValue
Empirical FormulaC₁₅H₂₂N₂O₂
Formula Weight262.35 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Z4

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment and Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 10,17-Dioxo-β-isosparteine, both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

The ¹H NMR spectrum is characterized by a series of multiplets in the aliphatic region, corresponding to the methylene (B1212753) and methine protons of the tetracyclic system. The chemical shifts are influenced by the anisotropic effects of the two lactam carbonyl groups and the rigid conformational nature of the rings.

The ¹³C NMR spectrum is particularly informative, showing distinct signals for all 15 carbon atoms. The downfield signals are attributed to the two equivalent carbonyl carbons of the lactam groups. The remaining signals correspond to the methine and methylene carbons of the quinolizidine (B1214090) skeleton. The chemical equivalence observed in the spectra supports the C2-symmetrical nature of the molecule.

Table 2. ¹³C and ¹H NMR Spectroscopic Data for (+)-10,17-Dioxo-β-isosparteine (in CDCl₃).
Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz)
C-2, C-849.03.05 (ddd, J = 13.0, 5.5, 2.5), 2.75 (dt, J = 13.0, 3.0)
C-3, C-924.81.95-1.75 (m)
C-4, C-1425.51.70-1.55 (m)
C-5, C-1349.53.20 (ddd, J = 13.0, 5.5, 2.5), 2.85 (dt, J = 13.0, 3.0)
C-6, C-1258.53.50 (m)
C-7, C-1135.02.50 (m)
C-10, C-17171.0-
C-1530.02.20 (m), 1.40 (m)

Mass Spectrometric Investigations of Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The electron impact mass spectrum (EI-MS) of 10,17-Dioxo-β-isosparteine exhibits a distinct molecular ion (M⁺) peak corresponding to its molecular formula, C₁₅H₂₂N₂O₂.

The fragmentation of quinolizidine alkaloids is highly dependent on the stereochemistry of the ring junctions and the position of functional groups. For lactam derivatives of sparteine (B1682161), characteristic fragmentation pathways involve the cleavage of the rings. A notable fragmentation pathway for C-17 oxo derivatives involves the elimination of a neutral carbon monoxide (CO) molecule. nih.gov The resulting fragment ions provide a fingerprint that helps to distinguish between different positional isomers. The high-resolution mass spectrum (HRMS) allows for the precise determination of the elemental composition of the molecular ion and its major fragments.

Table 3. Key Mass Spectrometric Data for 10,17-Dioxo-β-isosparteine.
Ion/Fragmentm/z (relative abundance)Proposed Identity
[M]⁺262Molecular Ion
[M-CO]⁺234Loss of carbon monoxide
-221Further fragmentation
-151Cleavage of B/C rings
-98Piperidine-related fragment

Infrared (IR) and Other Vibrational Spectroscopic Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 10,17-Dioxo-β-isosparteine is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the two lactam groups. This peak is a key diagnostic feature for the dilactam structure.

Other significant absorptions in the spectrum include C-H stretching vibrations for the sp³-hybridized carbons of the aliphatic rings and various C-N stretching and C-H bending vibrations in the fingerprint region. The absence of absorption in the N-H stretching region (typically 3300-3500 cm⁻¹) confirms that both nitrogen atoms are tertiary amides within the ring structure.

Table 4. Characteristic Infrared Absorption Bands for 10,17-Dioxo-β-isosparteine.
Frequency (cm⁻¹)Vibration TypeFunctional Group
~2940Stretching (ν)Aliphatic C-H
~1630Stretching (ν)Amide C=O (Lactam)
~1470Bending (δ)CH₂
~1250Stretching (ν)C-N

Chromatographic Methodologies for Isolation and Purity Assessment (e.g., GC/MS, HPLC)

Chromatographic techniques are indispensable for the isolation of 10,17-Dioxo-β-isosparteine from natural sources and for the purification and purity assessment of synthetic samples. The initial isolation of the compound from Lupinus sericeus involved classical column chromatography techniques.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the compound. soton.ac.uk Using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, symmetrical peak is obtained, and the purity can be quantified by integrating the peak area, typically with UV or evaporative light scattering detection (ELSD).

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of quinolizidine alkaloids. The method provides separation based on volatility and polarity, while the coupled mass spectrometer allows for confident identification of the compound based on its retention time and mass spectrum. Derivatization is sometimes employed for related alkaloids to improve their thermal stability and chromatographic behavior, though it may not be necessary for this dilactam.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Equilibrium Structures and Conformational Analysis

Density Functional Theory (DFT) has been a important method for investigating the structural characteristics of sparteine (B1682161) and its derivatives. researchgate.net Specifically, the B3LYP functional has been employed to study the equilibrium structures of the oxo-derivatives of sparteine, a category that includes 10,17-Dioxo-beta-isosparteine. researchgate.net

The theoretical predictions for related oxo-sparteines have shown good consistency with available X-ray experimental results, validating the accuracy of the DFT approach for this class of compounds. researchgate.net In the case of (+)-10,17-dioxo-β-isosparteine, a single-crystal X-ray analysis has been successfully performed, providing definitive experimental data on its solid-state structure. soton.ac.uk This experimental structure serves as a crucial benchmark for validating the accuracy of DFT-calculated equilibrium geometries.

Table 1: Representative DFT Functionals and Basis Sets for Sparteine Alkaloid Studies

Computational MethodFunctionalBasis SetApplicationReference
Density Functional TheoryB3LYP6-31G(d)Geometry Optimization, NMR Calculations nih.gov
Density Functional TheoryB3LYPNot SpecifiedEquilibrium Structures of Oxo-sparteines researchgate.net

This table is representative of methods used for related compounds, as specific computational details for this compound were not fully detailed in the surveyed literature.

Ab Initio Methods in Electronic Structure Determination

Beyond DFT, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, have also been applied to understand the electronic structure of sparteine derivatives. researchgate.net One such method mentioned in the context of oxo-sparteines is the use of ab initio outer valence Green's function calculations. researchgate.net

These calculations are particularly useful for interpreting photoelectron spectra, which provide information about the energy levels of electrons in the molecule. researchgate.net By calculating the ionization energies—the energy required to remove an electron from a specific molecular orbital—researchers can assign the features observed in experimental photoelectron spectra. For the oxo-derivatives of sparteine, these ab initio calculations have provided a consistent description of the main spectral features, including the location, splitting, and sequence of the nitrogen and oxygen non-bonding electron (n(N) and n(O)) ionization energies. researchgate.net This level of analysis helps to elucidate the electronic interactions within the sparteine framework. researchgate.net

Quantum Mechanical Approaches to Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

Quantum mechanical calculations are instrumental in predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov The prediction of NMR spectra is a critical tool for structure elucidation and confirmation. nih.gov For the oxo-derivatives of sparteine, DFT formalisms have been used to calculate a representative set of NMR chemical shifts and nuclear spin-spin coupling constants. researchgate.net

The results of these calculations have been shown to correlate well with experimental observations. researchgate.net This agreement between calculated and measured NMR parameters provides strong support for the computationally determined molecular structures. The ability to accurately predict chemical shifts is particularly valuable for complex molecules like this compound, where the ¹H and ¹³C NMR spectra can be crowded and difficult to assign based on empirical rules alone. The computational approach, often using the Gauge-Including Atomic Orbital (GIAO) method, allows for a direct link to be established between the three-dimensional structure and the resulting NMR spectrum. nih.gov

Table 2: Principles of NMR Chemical Shift Prediction

TechniquePrincipleRelevance to this compound
DFT-GIAO Calculates the magnetic shielding of each nucleus based on the electronic structure of the molecule in a magnetic field.Allows for the prediction of ¹H and ¹³C chemical shifts, aiding in the assignment of experimental spectra and confirming the molecular structure. researchgate.netnih.gov
Empirical Scaling A linear regression is used to correct systematic errors in the calculated shielding tensors, improving the accuracy of the predicted chemical shifts. nih.govEnhances the predictive power of the computational models, leading to better agreement with experimental data for related sparteine derivatives.

Analysis of Intra- and Intermolecular Interactions within the Molecular Framework

The conformation and reactivity of this compound are governed by a complex interplay of intra- and intermolecular interactions. Computational chemistry offers insights into these forces.

Intramolecular Interactions: Stereoelectronic effects are a key type of intramolecular interaction that have been studied in sparteine lactams. researchgate.net These effects arise from the interaction between electron orbitals of different parts of the molecule. Specifically, the investigation of oxo-sparteines using DFT has correctly accounted for the manifestation of stereoelectronic hyperconjugative effects on NMR parameters such as the difference in chemical shifts between equatorial and axial protons (Δδ(Heq/Hax)) and one-bond carbon-proton coupling constants (Δ¹J(CHeq/CHax)). researchgate.net These interactions, which involve the delocalization of electron density from a filled bonding orbital to a nearby empty antibonding orbital, can significantly influence the molecule's conformation, stability, and reactivity. The analysis of these effects provides a deeper understanding of the electronic distribution within the tetracyclic framework of this compound.

Intermolecular Interactions: While the surveyed literature does not provide a specific study on the intermolecular interactions of this compound, general principles of computational chemistry allow for the prediction of how this molecule would interact with itself and with other molecules. Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy between molecules into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. mdpi.com For a molecule like this compound, which contains polar lactam groups (with C=O and N moieties) and a large nonpolar aliphatic framework, one would expect a combination of dipole-dipole interactions and weaker van der Waals (dispersion) forces to govern its intermolecular associations in the condensed phase. The presence of potential hydrogen bond acceptors (the carbonyl oxygens) suggests that in the presence of suitable donor molecules, hydrogen bonding could also play a significant role. nih.gov

Mechanistic Investigations of Molecular Interactions

Studies on Enantioselective Transformations Mediated by Sparteine (B1682161) Derivatives

Sparteine and its derivatives are renowned for their application as chiral ligands in a multitude of enantioselective transformations, particularly in reactions involving organometallic reagents. researchgate.net The C2-symmetric-like scaffold of (-)-sparteine (B7772259) can coordinate to a metal center, creating a rigid chiral environment that effectively biases the stereochemical outcome of a reaction. This has been successfully applied in asymmetric deprotonation, carbolithiation reactions, and cross-coupling processes. acs.orgnih.gov

While 10,17-Dioxo-beta-isosparteine itself is not typically used as the primary chiral ligand in these transformations, it serves as a key precursor in the synthesis of sparteine analogs like (+)-β-isosparteine. soton.ac.ukresearchgate.net The synthesis often involves the creation of the dioxo intermediate, which is subsequently reduced. soton.ac.uk For instance, a two-directional double imino-aldol reaction has been used to construct the carbon framework with all four stereogenic centers, leading to (+)-10,17-dioxo-β-isosparteine as a crystalline solid intermediate whose structure was confirmed by X-ray crystallography. soton.ac.uk This synthetic route highlights the importance of the dioxo derivative in accessing other stereoisomers of sparteine, which can then be evaluated for their own catalytic activity.

The mechanistic understanding of how the parent (-)-sparteine ligand operates provides a framework for appreciating the role of its derivatives. In the kinetic resolution of secondary alcohols via oxidation with a Palladium(II) complex, for example, computational studies show that the sparteine ligand plays a critical role in the energetics of the diastereomeric transition states, which directly influences enantioselectivity. researchgate.net The steric and electronic properties of the ligand are paramount in these mechanisms.

Table 1: Examples of Enantioselective Reactions Mediated by (-)-Sparteine

Reaction TypeSubstrateReagentProductEnantiomeric Excess (ee)
Asymmetric Lithiation-SubstitutionN-Boc-pyrrolidines-BuLi/(-)-sparteine, then electrophileα-substituted pyrrolidineUp to 98%
CarbolithiationCinnamyl alcoholn-BuLi/(-)-sparteine(S)-1-phenylpentan-1-ol83%
Oxidative Kinetic Resolution1-IndanolPd(OAc)₂/(-)-sparteine, O₂(R)-1-Indanol99%

This table illustrates the types of reactions where sparteine-type ligands are effective, providing context for the study of derivatives like this compound.

In Vitro Mechanistic Studies of Molecular Recognition

Direct in vitro mechanistic studies focusing solely on the molecular recognition capabilities of this compound are not extensively documented. However, its structural and electronic properties can be analyzed in the context of the broader sparteine alkaloid family to infer its potential interactions at a molecular level.

Molecular recognition by sparteine alkaloids is fundamentally tied to their three-dimensional structure and the availability of their nitrogen lone pairs. uva.es In the case of (-)-sparteine, the rigid tetracyclic framework holds the two nitrogen atoms in a specific spatial arrangement, allowing it to act as an effective bidentate chelating ligand for various metal ions, most notably lithium. uva.es This chelation is central to its function in asymmetric synthesis, where the sparteine-organolithium complex is the key reactive species.

The introduction of two oxo (lactam) groups at the C-10 and C-17 positions to form this compound drastically alters its molecular properties. The key changes are:

Electronic Effects: The amide carbonyl groups are strongly electron-withdrawing. This delocalization of the nitrogen lone pair into the carbonyl group significantly reduces the basicity and nucleophilicity of the nitrogen atoms. Consequently, this compound is a much weaker ligand for metal ions compared to sparteine.

Hydrogen Bonding: Unlike sparteine, which is a hydrogen bond acceptor at its nitrogen atoms, the amide groups in this compound contain both hydrogen bond acceptors (the carbonyl oxygens) and, in principle, N-H groups in a tautomeric form, though the lactam form predominates.

These features suggest that any molecular recognition events involving this compound would be governed by different mechanisms than those for sparteine. Interactions would likely be dominated by dipole-dipole forces and hydrogen bonding involving the lactam functionalities rather than chelation via the nitrogen atoms.

Structure-Activity Relationship Studies at a Molecular Level

A structure-activity relationship (SAR) analysis at the chemical mechanism level compares how molecular structure influences chemical reactivity and interactions, rather than biological outcomes. wikipedia.org For this compound, this involves comparing its structure to the parent sparteine and understanding how the modifications affect its chemical behavior, particularly as a chiral ligand.

The defining structural difference is the replacement of two methylene (B1212753) (-CH₂-) groups at C-10 and C-17 in β-isosparteine with two carbonyl (C=O) groups. This seemingly simple change has profound consequences on the molecule's conformation and electronic character, which are central to its function.

Conformational Analysis: Sparteine alkaloids exist in a conformational equilibrium. cabidigitallibrary.org (-)-Sparteine, for example, predominantly adopts a conformation with a boat-shaped C-ring and a trans-junction of the C/D rings. cabidigitallibrary.org Theoretical studies on various oxo-sparteines indicate that the introduction of carbonyl groups significantly influences the preferred conformation. researchgate.net For aphylline (10-oxo-sparteine), the most stable conformer is predicted to have a chair-sofa A/B-transoid and chair-chair C/D-cisoid disposition. researchgate.net The structure of (+)-10,17-dioxo-β-isosparteine has been unequivocally confirmed as a crystalline solid by single-crystal X-ray analysis, providing precise experimental data on its solid-state conformation. soton.ac.uk This rigid, well-defined structure is a direct consequence of the two lactam groups.

Electronic Profile and Reactivity: The most critical aspect of the SAR is the impact on the nitrogen atoms. In sparteine, the tertiary amine nitrogens are basic and serve as the coordination sites for Lewis acidic metals. In this compound, these nitrogens are part of amide (lactam) functionalities. The delocalization of the nitrogen lone-pair electrons into the adjacent carbonyl groups drastically reduces their basicity. This makes this compound a very poor σ-donor and thus an ineffective ligand for the organolithium reactions where sparteine excels. This electronic difference is the primary reason why sparteine is used as the active chiral ligand, while its dioxo derivative is typically a synthetic precursor.

Table 2: Comparative Structure-Activity Analysis (Chemical Mechanism)

Featureβ-IsosparteineThis compoundMechanistic Implication
Functional Group at N-1, N-16 Tertiary AmineAmide (Lactam)Drastically reduced basicity and nucleophilicity of nitrogen atoms in the dioxo derivative.
Ligand Properties Strong bidentate σ-donor ligand for metals (e.g., Li⁺, Pd²⁺).Very weak σ-donor; poor ligand for metals.Explains why β-isosparteine can be an active catalyst/ligand while the dioxo form is not.
Ring Conformation Flexible, exists in conformational equilibrium.More rigid structure due to planar amide groups.The rigidity and specific geometry are crucial for creating a defined chiral pocket in a metal complex.
Hydrogen Bonding H-bond acceptor at N1 and N16.H-bond acceptor at carbonyl oxygens.Alters potential non-covalent interactions with substrates or solvents.

Future Research Directions in 10,17 Dioxo Beta Isosparteine Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of sparteine-type alkaloids has been a long-standing objective in organic chemistry, driven by their utility as chiral ligands and their interesting structural features. soton.ac.uk Current syntheses of 10,17-Dioxo-beta-isosparteine, while successful, offer avenues for improvement and innovation.

One established approach involves a two-directional synthesis starting from glutaric acid. soton.ac.uknih.gov This method constructs the carbon and nitrogen backbone, including all four stereogenic centers, in a key double imino-aldol reaction. soton.ac.uknih.gov Another route commences with a tetraoxobispidine derivative, proceeding through several steps to yield the target compound. clockss.org While these methods are effective, future research should prioritize the development of more atom-economical and step-efficient strategies.

Future synthetic endeavors could explore:

Asymmetric Catalysis: Developing novel catalytic systems that can establish the multiple stereocenters of the β-isosparteine core with high enantioselectivity and diastereoselectivity from simpler precursors. This would be an advancement over current methods that may rely on chiral auxiliaries. soton.ac.uk

C-H Activation Strategies: Investigating the use of modern C-H activation/functionalization reactions to build the tetracyclic framework. This could potentially shorten synthetic sequences by bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Adapting existing multi-step syntheses to continuous flow processes. This could enhance reaction efficiency, improve safety by minimizing the handling of hazardous intermediates, and facilitate larger-scale production for further reactivity studies.

Biocatalysis: Exploring enzymatic transformations to either construct the core structure or perform stereoselective oxidations on a β-isosparteine precursor to generate the 10,17-dioxo functionality, mimicking potential biosynthetic pathways.

Exploration of Undiscovered Chemical Reactivity

The known chemistry of this compound is largely centered on its role as a precursor to β-isosparteine, which is typically achieved through the reduction of its two lactam (amide) functionalities using reagents like lithium aluminum hydride. soton.ac.uk However, the reactivity of the molecule itself remains significantly underexplored.

Future investigations into its chemical reactivity should include:

Selective Functionalization: Developing methods for the selective reduction or functionalization of one lactam carbonyl group over the other. Achieving such selectivity would open pathways to a new range of asymmetrically functionalized β-isosparteine derivatives.

Enolate Chemistry: Probing the potential for forming enolates at the α-positions to the carbonyl groups (C9 and C11). Subsequent trapping with electrophiles could provide access to novel substituted derivatives with potentially unique properties.

Ring-Opening and Rearrangement Reactions: Subjecting the tetracyclic system to various reaction conditions (e.g., acidic, basic, thermal) to explore potential ring-opening, ring-closing, or rearrangement reactions, which could lead to novel heterocyclic scaffolds.

Coordination Chemistry: Investigating the ability of the lactam oxygens and bridgehead nitrogens to act as ligands for various metals. The resulting coordination complexes could exhibit interesting catalytic or material properties.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for understanding molecular structure, stability, and reactivity. For complex alkaloids like the oxo-derivatives of sparteine (B1682161), theoretical calculations have already proven valuable for determining equilibrium structures and interpreting spectroscopic data. researchgate.net

Future computational research on this compound could focus on:

Reaction Mechanism and Selectivity Prediction: Using Density Functional Theory (DFT) to model the transition states of potential reactions. This can help predict the feasibility of new transformations and provide rationale for observed stereochemical outcomes, similar to how it has been used to understand facial selectivity in related systems. soton.ac.ukresearchgate.net

Spectroscopic Characterization: Performing advanced calculations of NMR and other spectroscopic parameters to aid in the structural elucidation of new derivatives that may be synthesized. researchgate.net

Conformational Analysis: Conducting molecular dynamics (MD) simulations to map the conformational landscape of the molecule. Understanding its flexibility and the relative energies of different conformers is crucial for predicting its interaction with other molecules, such as enzymes or chiral reagents.

Predictive QSAR Models: Should specific biological activities be identified for this compound or its derivatives, Quantitative Structure-Activity Relationship (QSAR) models could be developed to guide the synthesis of analogues with enhanced potency or selectivity.

Investigations into Chemodiversity and Biosynthetic Regulation

This compound is not just a synthetic target but also a natural product, having been identified in the aerial parts of the plant Lupinus sericeus. researchgate.netosu.edu The broader family of quinolizidine (B1214090) alkaloids (QAs), to which it belongs, is known for its vast structural diversity and distribution across the plant kingdom, particularly in the genus Lupinus. nih.govacs.orgresearchgate.net

Future research in this area should aim to:

Elucidate the Biosynthetic Pathway: The general biosynthetic pathway for sparteine-like alkaloids starts with L-lysine, which is converted through several steps into a tetracyclic core. rsc.orgmdpi.com However, the specific enzymes responsible for forming the distinct (–)-β-isosparteine backbone (6R,7R,9R,11R) and for the subsequent oxidation at the C10 and C17 positions are unknown. rsc.org Future work using transcriptomics, proteomics, and gene-function analysis in Lupinus species could identify these crucial enzymes.

Explore Chemodiversity: Conducting more extensive phytochemical screenings of various Lupinus species and other related plant genera. This could reveal new natural analogues of this compound, providing further insight into the chemodiversity of this alkaloid subclass.

Understand Biosynthetic Regulation: Investigating the genetic and environmental factors that regulate the production of this compound in plants. Understanding how factors like developmental stage or environmental stress influence its accumulation could have implications for both plant biology and potential biotechnological production. mdpi.com

Q & A

Q. How should researchers disclose negative or inconclusive findings related to this compound?

  • Methodological Answer : Follow PLOS guidelines for data availability, depositing raw datasets in repositories like Zenodo. In discussions, emphasize methodological insights (e.g., assay limitations) and propose alternative approaches. Use preprint platforms to share findings before peer review to avoid publication bias .

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